5-(furan-2-yl)-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
Description
This compound is a heterocyclic hybrid featuring a 1,3,4-thiadiazole core linked via a thioether bridge to a 2-oxo-2-(o-tolylamino)ethyl group, with an isoxazole-3-carboxamide moiety substituted at position 5 by a furan-2-yl ring. Its synthesis likely involves multi-step reactions, including thiadiazole functionalization, thioether formation, and carboxamide coupling, as inferred from analogous procedures in and .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4S2/c1-11-5-2-3-6-12(11)20-16(25)10-29-19-23-22-18(30-19)21-17(26)13-9-15(28-24-13)14-7-4-8-27-14/h2-9H,10H2,1H3,(H,20,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNLUVCBPHMTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(furan-2-yl)-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₇N₅O₄S
- Molecular Weight : 399.4 g/mol
- CAS Number : 868225-96-1
This compound features a furan ring, an isoxazole moiety, and a thiadiazole group, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the thiadiazole and isoxazole rings. The process may include:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carbon disulfide.
- Thioether Formation : The introduction of the thioether group is crucial for enhancing biological activity.
- Amide Bond Formation : The final step involves coupling the thiadiazole-thioether intermediate with an appropriate carboxylic acid derivative under basic conditions.
Antimicrobial Activity
Research indicates that derivatives containing thiadiazole and isoxazole moieties exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative | Antibacterial | 32.6 |
| Isoxazole Derivative | Antifungal | 24–26 |
Anticancer Activity
Several studies have highlighted the cytostatic properties of compounds featuring the 1,3,4-thiadiazole scaffold. For example, derivatives have been tested for their ability to inhibit cancer cell proliferation in vitro. One study reported that a related thiadiazole derivative significantly reduced cell viability in various cancer cell lines .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and altering cellular pathways.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to modulate ROS levels within cells, contributing to their anticancer effects.
Case Studies
- Anti-inflammatory Effects : A study investigated a related thiadiazole derivative's effects on inflammatory markers in mouse models of arthritis. The results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound .
- Neuroprotective Properties : Another study examined the protective effects of similar compounds against glutamate-induced excitotoxicity in rat glial cultures. The results demonstrated that these compounds could significantly reduce cell death and inflammation .
Scientific Research Applications
Antimicrobial Activity
Studies have indicated that derivatives of thiadiazole exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations.
Case Study: Antimicrobial Efficacy
A recent study tested the compound against Gram-positive and Gram-negative bacteria, showing Minimum Inhibitory Concentrations (MIC) ranging from 16 to 31.25 µg/mL for bacterial strains and moderate antifungal activity at MIC values of 31.25 to 62.5 µg/mL .
Anticancer Properties
The structural features of this compound suggest potential anticancer properties. Thiadiazole derivatives are known for their ability to inhibit cancer cell proliferation.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 12.3 |
Anti-inflammatory Effects
Research indicates that compounds with similar structures possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The compound's ability to modulate inflammatory mediators could be beneficial in conditions such as arthritis or other chronic inflammatory disorders.
Case Study: Anti-inflammatory Activity
In a controlled study, the compound was administered in models of induced inflammation, resulting in a significant reduction in swelling and pain markers compared to control groups .
Neurological Applications
Given the structural complexity and potential for central nervous system activity, there is interest in exploring its use as a neuroprotective agent or in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazole-Carboxamide Derivatives
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide (): This analog replaces the o-tolylaminoethylthio group with a simpler ethyl substituent. The absence of the thioether bridge and aromatic amine reduces steric bulk and lipophilicity, likely decreasing membrane permeability compared to the target compound .
- 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (): A methylthio group at position 5 and a phenyl carboxamide simplify the structure. The target compound’s o-tolylaminoethylthio group may offer enhanced hydrophobic interactions in protein binding, as seen in antimicrobial studies of similar derivatives .
Isoxazole-Containing Compounds
- N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (): This analog features a methylthiophene substituent instead of furan. Thiophene’s higher electron-withdrawing capacity compared to furan could alter electronic properties and solubility .
- 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (): The oxadiazole-thioacetyl group differs from the thiadiazole-thioether in the target compound.
Thioether-Linked Compounds
- N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide (): This compound uses a thiazole-carboxamide core with an ethylamino-oxoethyl thioether. The target compound’s o-tolyl group may improve aromatic stacking compared to ethylamino .
Data Table: Structural and Functional Comparison
Key Research Findings and SAR Insights
- Lipophilicity: The o-tolylamino group in the target compound increases logP compared to analogs with alkyl or phenyl groups, suggesting improved blood-brain barrier penetration .
- Electronic Effects : The furan ring’s electron-rich nature may enhance π-π stacking in enzyme active sites compared to thiophene or oxadiazole derivatives .
- Synthetic Feasibility : High yields (e.g., 97% in ) for thiadiazole-carboxamide synthesis suggest scalable routes for the target compound, though functionalization of the thioether bridge may require optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
